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Compound of Interest

Compound Name: (R)-2-Amino-1,1,2-triphenylethanol

Cat. No.: B152254 Get Quote

An In-Depth Technical Guide to (R)-2-Amino-
1,1,2-triphenylethanol
This technical guide provides a comprehensive overview of the physical and chemical

properties of (R)-2-Amino-1,1,2-triphenylethanol. It is intended for researchers, scientists,

and drug development professionals, offering detailed data, experimental methodologies, and

visual representations of key processes.

Core Physical and Chemical Properties
(R)-2-Amino-1,1,2-triphenylethanol is a chiral amino alcohol notable for its three phenyl

groups, which impart significant steric bulk. This structure makes it a valuable tool in

asymmetric synthesis, particularly as a chiral auxiliary or ligand.

Table 1: Physical Properties of (R)-2-Amino-1,1,2-
triphenylethanol
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Property Value

Molecular Formula C₂₀H₁₉NO

Molecular Weight 289.37 g/mol

CAS Number 79868-79-4

Appearance White to off-white crystalline powder

Melting Point 130-131 °C

Boiling Point 456 °C at 760 mmHg (Predicted)

Density 1.162 g/cm³

Table 2: Chemical and Spectroscopic Identifiers
Identifier Value

IUPAC Name (2R)-2-amino-1,1,2-triphenylethanol

InChI

InChI=1S/C20H19NO/c21-19(16-10-4-1-5-11-

16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-

18/h1-15,19,22H,21H2/t19-/m1/s1

InChIKey ZQNFUXDRYQQYAQ-LJQANCHMSA-N

Canonical SMILES
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)

(C3=CC=CC=C3)O)N

Synthesis and Purification
The enantioselective synthesis of (R)-2-Amino-1,1,2-triphenylethanol can be achieved from

the corresponding chiral diol, (R)-1,1,2-triphenylethanediol. The general synthetic approach

involves the formation of a cyclic intermediate followed by hydrolysis.

Experimental Protocol: Synthesis from (R)-1,1,2-
triphenylethanediol
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A general two-step synthetic pathway is outlined below. This protocol is based on established

methods for the synthesis of amino alcohols from diols.

Step 1: Formation of the Oxazoline Intermediate

To a solution of (R)-1,1,2-triphenylethanediol in a suitable anhydrous solvent (e.g.,

acetonitrile), add a dehydrating agent and a nitrogen source.

The reaction mixture is stirred under an inert atmosphere at a specified temperature until the

reaction is complete, as monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is quenched, and the crude oxazoline intermediate is isolated.

Step 2: Hydrolysis to (R)-2-Amino-1,1,2-triphenylethanol

The crude oxazoline is dissolved in a suitable solvent mixture (e.g., methanol/water).

An acid catalyst is added, and the mixture is heated to reflux.

The reaction progress is monitored by TLC.

After completion, the reaction mixture is neutralized, and the product is extracted with an

organic solvent.

The organic layers are combined, dried, and concentrated to yield the crude (R)-2-Amino-
1,1,2-triphenylethanol.

Starting Material Step 1: Cyclization Step 2: Hydrolysis

(R)-1,1,2-triphenylethanediol Acetonitrile,
Dehydrating Agent

Reacts with Oxazoline Intermediate
Forms Methanol/Water,

Acid Catalyst
Undergoes (R)-2-Amino-1,1,2-triphenylethanol

Yields

Click to download full resolution via product page

Synthetic workflow for (R)-2-Amino-1,1,2-triphenylethanol.
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Purification by Recrystallization
Purification of the crude product is typically achieved by recrystallization.

Protocol: General Recrystallization Procedure

Dissolve the crude (R)-2-Amino-1,1,2-triphenylethanol in a minimum amount of a hot

solvent in which it is highly soluble (e.g., ethanol, methanol).

If colored impurities are present, a small amount of activated charcoal can be added, and the

solution is hot filtered.

Slowly cool the solution to room temperature to allow for crystal formation.

Further cooling in an ice bath can maximize the yield of the purified crystals.

The crystals are collected by vacuum filtration, washed with a small amount of cold solvent,

and dried under vacuum.

Spectroscopic and Chromatographic Analysis
The structure and purity of (R)-2-Amino-1,1,2-triphenylethanol are confirmed using various

analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons of the three phenyl groups, as well as signals for the methine, amino, and

hydroxyl protons. The exact chemical shifts and coupling constants would be dependent on

the solvent used.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the 20 carbon

atoms in the molecule, with distinct chemical shifts for the carbons of the phenyl rings and

the aliphatic backbone.

Experimental Protocol: NMR Sample Preparation
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Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Transfer the solution to an NMR tube.

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will exhibit characteristic absorption bands for the functional groups

present in the molecule.

Table 3: Expected FT-IR Absorption Bands

Functional Group Wavenumber (cm⁻¹)

O-H stretch (alcohol) 3200-3600 (broad)

N-H stretch (amine) 3300-3500

C-H stretch (aromatic) 3000-3100

C-H stretch (aliphatic) 2850-3000

C=C stretch (aromatic) 1450-1600

C-O stretch (alcohol) 1000-1260

C-N stretch (amine) 1020-1250

Experimental Protocol: FT-IR Sample Preparation (KBr Pellet)

Thoroughly grind a small amount of the sample with dry potassium bromide (KBr).

Press the mixture into a thin, transparent pellet using a hydraulic press.

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)
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Mass spectrometry can be used to determine the molecular weight and fragmentation pattern

of the compound. The expected molecular ion peak [M]⁺ would be at m/z 289.

Chiral High-Performance Liquid Chromatography
(HPLC)
Chiral HPLC is a crucial technique to determine the enantiomeric purity of (R)-2-Amino-1,1,2-
triphenylethanol.

Experimental Protocol: Chiral HPLC Analysis

Prepare a dilute solution of the sample in the mobile phase.

Inject the solution onto a suitable chiral stationary phase (CSP) column (e.g.,

polysaccharide-based).

Elute with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol).

Detect the enantiomers using a UV detector at a suitable wavelength. The retention times of

the (R) and (S) enantiomers will differ, allowing for their separation and quantification.
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Sample Solution
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Chiral HPLC Column
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Chromatogram
(Separated Enantiomers)
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General workflow for chiral HPLC analysis.

Biological Activity and Applications in Drug
Development
While specific biological activities or involvement in signaling pathways for (R)-2-Amino-1,1,2-
triphenylethanol are not extensively documented in publicly available literature, the broader

class of chiral amino alcohols plays a significant role in medicinal chemistry and drug

development.

Derivatives of amino alcohols are known to exhibit a range of pharmacological activities,

including acting as inhibitors of enzymes or as ligands for various receptors. For instance,

some β-amino alcohol derivatives have been investigated as inhibitors of the Toll-Like Receptor

4 (TLR4) signaling pathway, which is implicated in inflammatory responses.[1]
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The primary application of (R)-2-Amino-1,1,2-triphenylethanol is in the field of asymmetric

synthesis. Its rigid, chiral structure makes it an effective chiral auxiliary, guiding the

stereochemical outcome of reactions to produce enantiomerically pure compounds. This is of

paramount importance in the pharmaceutical industry, where the chirality of a drug molecule

can significantly impact its efficacy and safety.

Amino Alcohol
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Cell Surface Receptor
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Intracellular
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Cellular Response
(e.g., Inflammation)
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Generalized signaling pathway involving an amino alcohol derivative.

Conclusion
(R)-2-Amino-1,1,2-triphenylethanol is a chiral molecule with well-defined physical and

chemical properties. While its direct biological activities are not widely reported, its structural

features make it a valuable tool for the synthesis of other chiral molecules, a critical aspect of

modern drug discovery and development. The experimental protocols provided in this guide

offer a foundation for the synthesis, purification, and analysis of this and related compounds.

Further research into the pharmacological properties of this specific molecule could reveal

novel therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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